methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate
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Overview
Description
“Methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
The synthesis of indole derivatives like “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These compounds can be prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” is characterized by the presence of an indole core, a biologically known pharmacophore in medicinal molecules . The inherent functional groups (CO) in these compounds can undergo C–C and C–N coupling reactions and reductions easily .Chemical Reactions Analysis
Indole derivatives like “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” can participate in various chemical reactions. For instance, they can undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” can be inferred from similar compounds. For instance, the compound “C 17 H 14 N 3 O 2 Cl” has a yield of 89%, a melting point of 211–213°C, and shows various peaks in its FT-IR and 1H-NMR spectra .Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound related to methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate, has been used in the synthesis of various heterocyclic systems. This includes the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds have potential applications in pharmaceuticals and materials science (Selič, Grdadolnik, & Stanovnik, 1997).
Small Molecule Synthesis
The compound is also relevant in the synthesis of small molecules, such as ortho-fluorophenylglycine, methyl 4-(fluorocarbonyl)benzoate, and 16α-fluoro-α-estradiol 3-methyl ether. These molecules have diverse applications, including in material sciences, pharmaceuticals, and chemical research (Burns & Hagaman, 1993).
Cyclization Reactions
Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, similar to the target compound, is used in cyclization reactions to produce 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This showcases the compound's utility in complex organic synthesis and pharmaceutical research (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Preparation of Multifunctional Compounds
Methyl 2-(acetylamino)-3-cyanoprop-2-enoate, a compound structurally related to methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate, is used as a synthon for preparing polysubstituted heterocyclic systems. This includes the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, highlighting its significance in synthetic chemistry (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Bioactive Molecule Synthesis
Methyl-2-formyl benzoate, structurally related to the compound , is known for its bioactive properties in the synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold and precursor for new bioactive molecules underlines its importance in pharmaceutical research (Farooq & Ngaini, 2019).
Future Directions
The future directions for research on “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the importance of indole derivatives in cell biology and their biologically active properties, there is potential for further development of these compounds for the treatment of various disorders .
properties
IUPAC Name |
methyl 2-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-16(12-23)14-7-4-6-10-18(14)22(13)11-19(24)21-17-9-5-3-8-15(17)20(25)26-2/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVAJWVSQMLHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate |
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